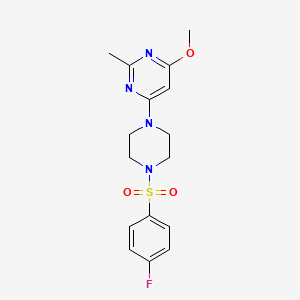
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine represents a significant class of piperazine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a sulfonyl group, and a pyrimidine core. The presence of the 4-fluorophenyl moiety and the methoxy group enhances its lipophilicity and biological interactions. Its molecular formula is C16H17FN6O2S with a molecular weight of approximately 376.41 g/mol.
Anticancer Properties
Research indicates that similar compounds in this class exhibit significant anticancer properties. For instance, studies on piperazine derivatives have shown efficacy against various cancer cell lines, including breast cancer. One study demonstrated that compounds structurally related to this derivative inhibited the catalytic activity of Poly(ADP-ribose) polymerase (PARP1), a target in cancer therapy:
- IC50 Values : The compound displayed an IC50 value comparable to established PARP inhibitors like Olaparib, indicating its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- PARP Inhibition : By inhibiting PARP1, the compound may enhance DNA damage response mechanisms, leading to increased apoptosis in cancer cells .
- Monoamine Oxidase Inhibition : Similar piperazine derivatives have also been evaluated for their inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are crucial in mood regulation and neuroprotection .
Study 1: Efficacy Against Breast Cancer
A study published in Molecules highlighted the efficacy of a related compound against human breast cancer cells. The compound exhibited moderate to significant inhibition of cell proliferation, with IC50 values indicating strong potential for further development as an anticancer agent .
Study 2: Interaction with PARP1
Another investigation focused on the interaction of piperazine derivatives with PARP1. The results showed that compounds similar to this compound could effectively inhibit PARP activity, leading to enhanced DNA damage repair mechanisms and increased apoptosis rates .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure | Key Features | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Anticancer activity | 18 |
| Compound B | Structure B | MAO-B inhibition | 0.013 |
| This compound | Structure C | PARP inhibition | Comparable to Olaparib |
科学的研究の応用
Scientific Research Applications
The applications of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine span several domains:
1. Medicinal Chemistry
- Neuropharmacology : This compound is being investigated for its potential effects on dopamine and serotonin receptors, making it a candidate for treating neurological disorders .
- Enzyme Inhibition : It shows promise as an inhibitor for specific enzymes involved in various biological pathways, which could lead to therapeutic applications in diseases such as cancer or metabolic disorders .
2. Organic Synthesis
- Building Block : It serves as a versatile building block in the synthesis of more complex organic compounds, facilitating the development of new pharmaceuticals .
- Material Science : The compound's unique chemical properties allow it to be used in developing new materials with specific functionalities .
The biological activity of this compound has been studied extensively. It interacts with various molecular targets, potentially leading to alterations in cellular signaling pathways. For instance, its ability to act as an enzyme inhibitor suggests that it could modulate key biochemical processes relevant to disease states .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Case Study 1 : Research indicated that derivatives of this compound exhibited significant binding affinity towards serotonin receptors, suggesting potential antidepressant effects. These findings were corroborated by behavioral assays in animal models .
- Case Study 2 : In vitro studies demonstrated that this compound effectively inhibited specific cancer cell lines, indicating its potential as an anticancer agent .
特性
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTHFCSYETYHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













